N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide
Description
N-(2-Furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a phenyl group at position 3. The acetamide moiety is linked via a thioether bridge to a 2-furylmethyl group. The compound’s synthesis typically involves coupling reactions between thioacetic acid derivatives and appropriately substituted amines under basic conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-15(18-9-13-7-4-8-23-13)11-25-17-20-19-16-21(17)14(10-24-16)12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPJQCOAZQLCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide is a synthetic compound with potential biological activities. Its complex structure includes both thiazole and triazole moieties, which are known for their diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its antifungal, anticancer, and antibacterial properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14N4O2S2. The compound has a molecular weight of 370.45 g/mol and is characterized by a high purity level (typically around 95%) suitable for research applications .
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds containing thiazole and triazole structures. For instance, derivatives similar to this compound have demonstrated significant antifungal activity against various phytopathogenic fungi.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of related triazole compounds against several fungi including Rhizoctonia solani and Phytophthora capsici. The most effective compound in this series exhibited an EC50 value of 0.18 μg/mL against Rhizoctonia solani, indicating strong inhibitory effects .
| Fungus | EC50 (μg/mL) |
|---|---|
| Rhizoctonia solani | 0.18 |
| Sclerotinia sclerotiorum | 2.28 |
| Fusarium graminearum | 1.01 |
| Phytophthora capsici | 1.85 |
Anticancer Activity
The thiazole ring system is also associated with anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation effectively.
Research Findings on Anticancer Properties
In a comprehensive study involving various thiazole derivatives, one compound achieved an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), a critical target in cancer therapy . Other derivatives showed promising activity against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H522 (Lung Cancer) | 0.06 |
| HT29 (Colon Cancer) | 0.10 |
| SK-OV-3 (Ovarian Cancer) | 0.25 |
| MCF7 (Breast Cancer) | 0.15 |
Antibacterial Activity
In addition to antifungal and anticancer activities, compounds similar to this compound have shown antibacterial effects against both Gram-positive and Gram-negative bacteria.
Evaluation of Antibacterial Properties
A recent evaluation using the dilution method revealed that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and triazole rings exhibit promising anticancer properties. For instance, derivatives similar to N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as the vascular endothelial growth factor receptor (VEGFR) pathway .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9e | A431 | 4.0 | Apoptosis induction via Bax upregulation |
| Thiazole Derivative | HT-29 | 5.7 | VEGFR inhibition |
| Triazole Analog | PC3 | 6.5 | Cell cycle arrest |
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial properties. Thiazoles are known to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Potential Drug Development
Given its biological activities, this compound is being investigated for its potential as a lead compound in drug development for cancer therapies and antimicrobial treatments .
Clinical Trials
While specific clinical trials involving this compound may not yet be documented extensively in literature, the ongoing research into similar compounds suggests a promising future for its application in clinical settings.
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Insights
Thiazolo-Triazole Core : The phenyl group at position 5 (as in the target compound) is critical for π-π stacking interactions with biological targets. Bromine or methyl substitutions at position 8 (e.g., compound 25 in ) can enhance lipophilicity and membrane permeability .
Thioacetamide Linker : The sulfur atom improves metabolic stability by resisting hydrolysis, while the acetamide group allows hydrogen bonding with enzymes or receptors .
Aryl Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase electrophilicity, enhancing reactivity in binding pockets .
Q & A
Basic: What synthetic strategies are commonly employed to prepare thiazolo[2,3-c][1,2,4]triazole derivatives like N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide?
Methodological Answer:
The synthesis typically involves three key steps:
Core Formation : Construct the thiazolo-triazole scaffold via cyclization of precursors like 2-amino-thiazoles with triazole-forming agents (e.g., nitriles or hydrazines) under acidic or basic conditions .
Thiol Functionalization : Introduce the thiol (-SH) group at the 3-position of the thiazolo-triazole core, often via nucleophilic substitution or oxidative methods .
Acetamide Coupling : React the thiolated intermediate with a chloroacetamide derivative (e.g., N-(2-furylmethyl)chloroacetamide) in polar aprotic solvents (DMF, DMSO) using a base (triethylamine) to facilitate thioether bond formation .
Key Considerations : Optimize reaction time (4–6 hours) and temperature (60–80°C) to avoid side reactions like oxidation of the thiol group.
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify protons and carbons in the furylmethyl, phenyl, and thiazolo-triazole moieties. For example:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1660–1680 cm⁻¹, C-S at ~650–700 cm⁻¹) .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ calculated vs. observed) .
- Elemental Analysis : Ensure stoichiometric agreement (C, H, N, S) within ±0.4% .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, DNA topoisomerases). For example, identified binding poses of similar compounds with α-glucosidase, highlighting hydrogen bonds with catalytic residues .
- PASS Program : Predict pharmacological profiles (e.g., anticancer, antimicrobial) based on structural fingerprints. Prioritize targets with Pa (probability of activity) > 0.7 .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity, BBB permeability) to guide lead optimization .
Advanced: How do electronic effects of substituents on the phenyl ring influence biological activity?
Methodological Answer:
Substituents modulate activity via:
- Electron-Withdrawing Groups (e.g., -Br, -F) : Enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. For instance, bromo-substituted analogs in showed higher anticancer activity (IC50 ~12 µM) compared to methoxy derivatives (IC50 ~35 µM) .
- Electron-Donating Groups (e.g., -OCH3) : Increase solubility but may reduce target affinity due to steric hindrance.
Experimental Design : Synthesize analogs with para-substituted phenyl groups (e.g., -NO2, -CH3) and compare IC50 values in cell-based assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hours) to minimize variability .
- Structural Validation : Confirm compound identity and purity via NMR and HRMS to rule out degradation products .
- Mechanistic Studies : Compare mode of action (e.g., apoptosis vs. necrosis via flow cytometry) to differentiate biological pathways .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., vs. ) to identify trends or outliers .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethanol/water or DCM/hexane to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 to 60:40) for polar impurities .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity (>98%) isolation .
Advanced: What role does X-ray crystallography play in characterizing this compound’s structure?
Methodological Answer:
- Single-Crystal Analysis : Resolve bond lengths and angles to confirm regiochemistry (e.g., thiazole vs. triazole ring connectivity) .
- Intermolecular Interactions : Identify hydrogen bonds or π-π stacking that influence crystal packing and stability .
- Validation : Compare experimental data with DFT-optimized geometries to detect conformational flexibility .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Core Modifications : Replace the furylmethyl group with cyclopropyl or benzyl to assess steric effects on activity .
- Linker Variation : Substitute the thioacetamide linker with sulfonamide or carbamate to alter solubility and target engagement .
- Bioisosteric Replacement : Swap the phenyl ring with pyridyl or thiophene to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
